![molecular formula C11H9F3N2O4S2 B055950 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-88-0](/img/structure/B55950.png)
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the benzothiadiazine family. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its anti-inflammatory properties. This makes it an ideal compound for studying the inflammatory response and developing drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to fully understand the toxicity of this compound and its effects on the human body.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, future studies should focus on the development of new synthesis methods for this compound, which could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a series of chemical reactions. The most common method involves the reaction of 2-aminothiophenol with chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This compound is then treated with trifluoroacetic anhydride to form 3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
124850-88-0 |
|---|---|
Produktname |
3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C11H9F3N2O4S2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
3-[[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S2/c12-11(13,14)6-1-2-8-7(5-6)15-10(16-22(8,19)20)21-4-3-9(17)18/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ZUNZHDPBBVZHSH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




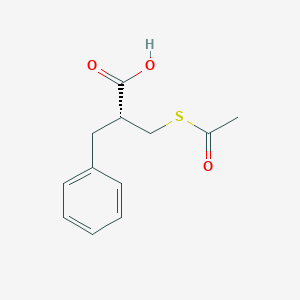
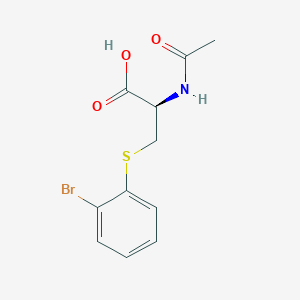
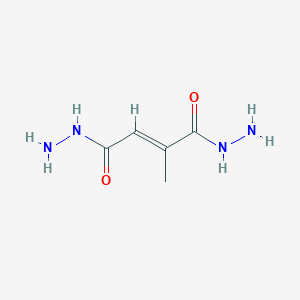
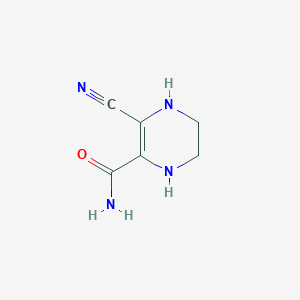



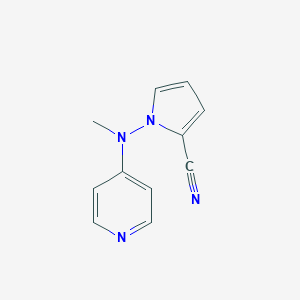
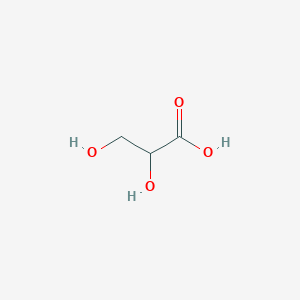

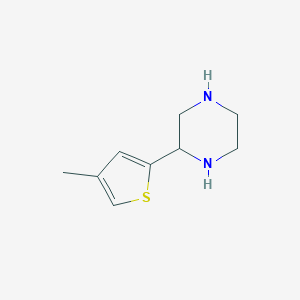
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)